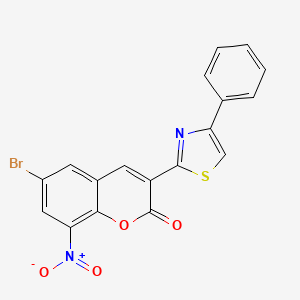
(4-BENZYLPIPERIDINO)(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BENZYLPIPERIDINO)(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANONE is a complex organic compound that features a piperidine ring substituted with a benzyl group and a methanone moiety linked to a dihydrobenzodioxin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Benzyl Substitution: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride.
Formation of the Dihydrobenzodioxin Moiety: The dihydrobenzodioxin structure is synthesized by reacting catechol with ethylene glycol under acidic conditions.
Coupling Reaction: The final step involves coupling the benzylpiperidine with the dihydrobenzodioxin moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(4-BENZYLPIPERIDINO)(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used in the development of new drugs targeting specific receptors in the brain.
Biological Studies: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-BENZYLPIPERIDINO)(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANONE involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor sensitivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-BENZYLPIPERIDINO)(3-PHENYL-5,6-DIHYDRO-1,4-OXATHIIN-2-YL)METHANONE: This compound features a similar piperidine and benzyl structure but with a dihydro-oxathiin moiety instead of dihydrobenzodioxin.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHOXYBENZAMIDE: This compound shares the dihydrobenzodioxin structure but differs in the substitution pattern and functional groups.
Uniqueness
(4-BENZYLPIPERIDINO)(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANONE is unique due to its specific combination of a benzyl-substituted piperidine ring and a dihydrobenzodioxin moiety. This unique structure imparts distinct pharmacological properties and potential therapeutic applications.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(18-6-7-19-20(15-18)25-13-12-24-19)22-10-8-17(9-11-22)14-16-4-2-1-3-5-16/h1-7,15,17H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJVOWCTCSWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6037844.png)
![1-(4-Ethylpiperazin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one](/img/structure/B6037852.png)
![propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B6037861.png)
![2-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B6037868.png)
![N-methyl-N-(2-phenylethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6037873.png)
![2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol](/img/structure/B6037887.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6037888.png)
![3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6037899.png)
![N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6037919.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B6037942.png)
![6-[(4-methoxy-2,3,6-trimethylbenzyl)amino]-2-methyl-2-heptanol](/img/structure/B6037947.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6037955.png)
![{4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B6037958.png)
